molecular formula C15H20BrNO3 B2823573 2-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide CAS No. 2309217-97-6

2-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide

Cat. No. B2823573
CAS RN: 2309217-97-6
M. Wt: 342.233
InChI Key: BAZWALLOQQAGBT-UHFFFAOYSA-N
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Description

The compound “2-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a carboxamide derived from benzoic acid, and a cyclopentyl group, which is a cyclic hydrocarbon . The molecule also contains a bromine atom, which is often involved in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of the benzamide and cyclopentyl groups. The benzamide group consists of a benzene ring attached to a carboxamide group, and the cyclopentyl group is a five-membered ring .


Chemical Reactions Analysis

Benzamides can undergo various chemical reactions, including nucleophilic substitution and oxidation . The presence of the bromine atom also allows for reactions such as free radical bromination .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzamide group could influence its solubility and melting point .

Scientific Research Applications

Antipsychotic Agents Synthesis

  • The synthesis and properties of benzamides, closely related to 2-bromo-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamide, have been explored for their potential as antipsychotic agents. These compounds exhibit significant affinity for the dopamine D-2 receptor and are suitable for studies involving dopamine-mediated responses (Högberg et al., 1990).

Synthesis and Properties of Copper(II) Complexes

  • Research on the synthesis of unsymmetrical binucleating ligands and their copper(II) complexes, which include bromo and benzamide groups, has been conducted. These studies are significant in understanding the spectral, electrochemical, and magnetic properties of such complexes (Amudha et al., 1999).

Dopamine Receptor Studies

  • Investigations into the solid-state conformations and antidopaminergic effects of compounds structurally similar to this compound have provided insights into dopamine receptor interactions and models (Högberg et al., 1986).

Synthesis of Functionalized Tetrahydrofuran

  • Palladium-catalyzed cyclization of compounds bearing hydroxyl and benzamide groups, similar to the chemical , has been utilized in the synthesis of biologically active marine natural products like pachastrissamine (Inuki et al., 2010).

Ethoxybromination of Enamides

  • Studies have been conducted on the regioselective ethoxybromination of enamides, yielding versatile α-bromo hemiaminals. This research is relevant for understanding the transformation pathways of bromide salts and their applications (Nocquet‐Thibault et al., 2013).

Benzoxazole Synthesis

  • Research on the copper-catalyzed intramolecular O-arylation for the efficient synthesis of benzoxazoles from N-(2-iodo-/bromo-phenyl)benzamides has been explored. This method is valuable for the synthesis of pharmacologically significant compounds (Wu et al., 2014).

properties

IUPAC Name

2-bromo-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO3/c16-13-6-2-1-5-12(13)14(19)17-11-15(20-10-9-18)7-3-4-8-15/h1-2,5-6,18H,3-4,7-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZWALLOQQAGBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=CC=CC=C2Br)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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